7,13-双(三乙基甲硅烷基)紫杉醇 III

描述

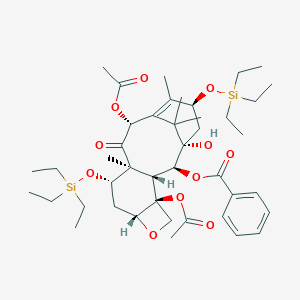

7,13-Bis(triethylsilyl)baccatin III is a derivative of baccatin III, which is a precursor to the anti-cancer drug paclitaxel (Taxol). The modification of baccatin III with triethylsilyl groups at specific positions on the molecule is part of synthetic efforts to create analogs that may have improved pharmacological properties or that may simplify the synthesis of paclitaxel and its derivatives.

Synthesis Analysis

The synthesis of related compounds such as 13-epi-7-O-(triethylsilyl)baccatin III has been reported, starting from 13-deoxybaccatin III. This process involves the oxidation of 13-deoxy-7-O-(triethylsilyl)baccatin III with tert-butyl peroxide, followed by reduction with samarium(II) iodide (SmI2), yielding the epi product in good overall yield. Additionally, the preparation of 13-oxo-7-O-(triethylsilyl)baccatin III from the epi compound using tetrapropylammonium perruthenate and N-methylmorpholine N-oxide has been described .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 7,13-Bis(triethylsilyl)baccatin III, they do provide insights into the structural analysis of related compounds. For instance, the X-ray crystal structure analysis of a six-coordinate tetraorganotin compound offers a perspective on how such analyses are conducted, including the use of single-crystal X-ray analysis and Mossbauer spectroscopy . These techniques could be applied to determine the precise molecular structure of 7,13-Bis(triethylsilyl)baccatin III.

Chemical Reactions Analysis

The chemical reactivity of baccatin III derivatives is of significant interest due to their potential in synthesizing various taxol analogs. For example, 7-O-triflates of baccatin III serve as precursors in syntheses of Δ6,7-taxols and 7β,8β-methano (cyclopropyl) taxols, showcasing the versatility of baccatin III derivatives in chemical transformations . These reactions are important for the development of new taxol analogs with potentially unique biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of baccatin III derivatives are influenced by their functional groups and molecular interactions. The title compound, 7,10-bis-O-(2,2,2-trichloroethoxycarbonyl)-10-deacetyl baccatin III, demonstrates the role of strong intermolecular hydrogen bonds and noncovalent interactions in the crystallization process. A detailed comparison of molecular conformations with related structures provides insight into how modifications like triethylsilyl groups could affect the properties of baccatin III derivatives .

科学研究应用

化学改性和合成

- 氢化和脱酰基:紫杉醇 III 在铂处理下转化为其六氢衍生物。7-三乙基甲硅烷基衍生物的脱酰基作用是用甲氧离子实现的,得到各种酰化产物,在合成研究中很有用 (Samaranayake、Neidigh 和 Kingston,1993)。

- 衍生物合成:已经描述了从 13-脱氧紫杉醇 III 有效合成 13-表-7-O-(三乙基甲硅烷基)紫杉醇 III,突出了其在创建新化合物中的用途 (Ahn、Vander Velde 和 Georg,2002)。

- 重排研究:7-三乙基甲硅烷基紫杉醇 III 在特定条件下发生骨架重排,产生新的紫杉烷结构,这对于理解紫杉烷化学很重要 (Yu 和 Liu,1997)。

紫杉醇类似物的合成

- 紫杉醇类似物的创建:该化合物已被用于合成新的紫杉烷和类似物,扩大了抗癌剂的范围 (Battaglia 等,2005)。

- 生物活性衍生物:由 7-三乙基甲硅烷基紫杉醇 III 合成的新的紫杉醇类似物在微管装配测定和对癌细胞的细胞毒性中显示出活性,证明了其在癌症研究中的潜力 (Georg、Cheruvallath、Himes 和 Mejillano,1992)。

高级化学研究

- 化学选择性反应:研究表明,7,13-二乙酰紫杉醇 III 可以发生化学选择性脱苯甲酰化,得到具有潜在生物活性的新型紫杉烷结构 (Farina 和 Huang,1992)。

- 放射性标记:该化合物已用于合成放射性标记的紫杉醇,可用于生物和药理研究 (Taylor、Thornton、Tallent 和 Kepler,1993)。

安全和危害

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

属性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66O11Si2/c1-13-55(14-2,15-3)53-31-25-43(48)38(51-39(47)30-22-20-19-21-23-30)36-41(12,37(46)35(50-28(8)44)34(27(31)7)40(43,10)11)32(54-56(16-4,17-5)18-6)24-33-42(36,26-49-33)52-29(9)45/h19-23,31-33,35-36,38,48H,13-18,24-26H2,1-12H3/t31-,32-,33+,35+,36-,38-,41+,42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYAQPUKLNVRCJ-NVCFCFSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66O11Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451543 | |

| Record name | 7,13-Bis(triethylsilyl)baccatin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

815.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,13-Bis-O-(triethylsilyl) Baccatin III | |

CAS RN |

150541-99-4 | |

| Record name | 7,13-Bis(triethylsilyl)baccatin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B127112.png)